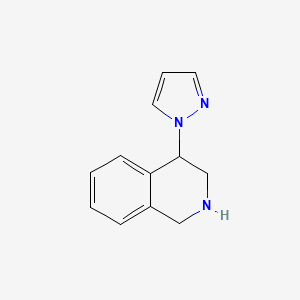

4-(1H-Pyrazole-1-yl)-1,2,3,4-tetrahydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the Claisen–Schmidt-type aldol-crotonic condensation of acetyl derivatives with various aromatic aldehydes . Cyclization of the latter with hydrazine hydrate in acetic acid afforded the corresponding N-acetyl derivatives of 4,5-dihydro-1H-pyrazole .

Molecular Structure Analysis

All the atoms but C5 of the pyrazoline ring adopt a planar system . This deviated atom is known to play a crucial role in the development of theory in heterocyclic chemistry .

Chemical Reactions Analysis

Reactions of chalcones with binucleophiles are used in the preparation of 4,5-dihydro-1H-pyrazoles . Also, 2-pyrazolines can be subjected to reduction or oxidation .

Physical And Chemical Properties Analysis

Pyrazolines are stronger bases, less stable and behaving more like unsaturated compounds . These nitrogen-containing heterocycles are colorless liquid which have their boiling point in the range of 120–150°C . 2-Pyrazolines owing to these properties have been exploited in the synthesis of synthetic fibers, fluorescent probes, in electrophotography and electroluminescence .

Aplicaciones Científicas De Investigación

Antileishmanial Applications

This compound has been found to have significant antileishmanial properties . In a study, a series of 4-(1H-pyrazol-1-yl)benzenesulfonamides were synthesized and their antileishmanial profile was evaluated . The experimental data showed an active profile for some compounds against Leishmania infantum and Leishmania amazonensis . The profile of two compounds against L. infantum was similar to that of pentamidine, but with lower cytotoxicity .

Antimalarial Applications

Pyrazole-bearing compounds, including 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline, are known for their diverse pharmacological effects, including potent antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .

Synthesis of Derivatives

The compound is used in the synthesis of its derivatives, such as 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride . These derivatives can be used in various chemical reactions and have potential applications in different fields of research .

Direcciones Futuras

The broad spectrum of activities portrayed by the pyrazoles has instigated the researchers to modify the pyrazole ring as 4,5-dihydro-1H-pyrazoles commonly known as 2-pyrazolines . This endeavor culminated in revelation that inhibitory potential varied when the substituents in particular N-substituents of 2-pyrazolines were altered .

Mecanismo De Acción

Target of Action

The primary targets of 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline are the parasites Leishmania infantum and Leishmania amazonensis . These parasites are responsible for leishmaniasis, a neglected disease that causes significant morbidity and mortality .

Mode of Action

The compound interacts with its targets by binding to specific sites on the parasites. These changes are thought to enhance the interaction with the parasitic target .

Biochemical Pathways

The compound’s antileishmanial activity suggests it may interfere with essential metabolic processes in the parasites .

Pharmacokinetics

The compound’s effectiveness against leishmania parasites suggests it has sufficient bioavailability to reach its targets .

Result of Action

The compound’s action results in an active profile against Leishmania infantum and Leishmania amazonensis . In fact, the profile of some compounds against Leishmania infantum was found to be similar to that of pentamidine, a standard treatment for leishmaniasis, but with lower cytotoxicity .

Propiedades

IUPAC Name |

4-pyrazol-1-yl-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-2-5-11-10(4-1)8-13-9-12(11)15-7-3-6-14-15/h1-7,12-13H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSOISQSZIYBJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2539446.png)

![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2539447.png)

![1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B2539448.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2539449.png)

![2-((5-((1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2539450.png)

![N-[(5-Chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide](/img/structure/B2539455.png)

![2-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide](/img/structure/B2539459.png)